Cas no 149653-99-6 ((5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one)
(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one Chemical and Physical Properties
Names and Identifiers
-
- Palonosetron
- [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
- [R-(R,R)]-2-(1-Azabicyclo[2.2.2]Oct-3-Yl)-2,3,3A,4,5,6-Hexahydro-1H-Benz[De]Isoquinolin-1-One
- CID 148211
- (5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one
- AKOS015914731
- (R)-2-((R)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one
- (3aR)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
- (R,R)-Palonosetron
- CHEMBL1191964
- (3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
- SCHEMBL4052980
- (s)-(s)-2-(1-aza-bicyclo[2.2.2]oct-
- (5R)-3-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3-azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-trien-2-one
- EN300-27122268
- de]isoquinolin-1-one
- (5R)-3-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3-azatricyclo[7.3.1.0?,??]trideca-1(13),9,11-trien-2-one
- 3-yl)-2,3,3a,4,5,6-hexahydro-benzo[
- 149653-99-6
-
- MDL: MFCD32709058
- Inchi: 1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m0/s1
- InChI Key: CPZBLNMUGSZIPR-RDJZCZTQSA-N
- SMILES: O=C1C2C=CC=C3CCC[C@H](C=23)CN1[C@H]1CN2CCC1CC2
Computed Properties
- Exact Mass: 296.189
- Monoisotopic Mass: 296.189
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.6A^2
- XLogP3: 2.8
Experimental Properties
- Density: 1.24
- Boiling Point: 470.4 °C at 760 mmHg
- Flash Point: 470.4 °C at 760 mmHg
- PSA: 23.55000
- LogP: 3.33430
(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P302948-200mg |
(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one |
149653-99-6 | 98% | 200mg |
¥549.90 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P873960-1g |
Palonosetron |
149653-99-6 | 98% | 1g |
2,520.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78985-200mg |
(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one |
149653-99-6 | 98% | 200mg |
¥458.0 | 2023-09-05 | |
| Ambeed | A1354924-1g |
(R)-2-((R)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one |
149653-99-6 | 97% | 1g |
$224.0 | 2025-03-03 | |
| A2B Chem LLC | AA74831-200mg |
1H-Benz[de]isoquinolin-1-one, 2-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-, (3aR)- |
149653-99-6 | 98% | 200mg |
$495.00 | 2024-04-20 | |
| A2B Chem LLC | AA74831-1g |
1H-Benz[de]isoquinolin-1-one, 2-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-, (3aR)- |
149653-99-6 | 98% | 1g |
$370.00 | 2024-01-04 | |
| Enamine | EN300-27122268-0.05g |
(5R)-3-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one |
149653-99-6 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 | |
| Aaron | AR001ML7-200mg |
1H-Benz[de]isoquinolin-1-one, 2-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-, (3aR)- |
149653-99-6 | 98% | 200mg |
$104.00 | 2025-02-11 | |
| Aaron | AR001ML7-1g |
1H-Benz[de]isoquinolin-1-one, 2-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-, (3aR)- |
149653-99-6 | 98% | 1g |
$447.00 | 2025-02-11 | |
| 1PlusChem | 1P001MCV-200mg |
1H-Benz[de]isoquinolin-1-one, 2-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-, (3aR)- |
149653-99-6 | 98% | 200mg |
$93.00 | 2024-06-20 |
(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one Suppliers
(5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one Related Literature
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1. Palonosetron attenuates 1,2-dimethyl hydrazine induced preneoplastic colon damage through downregulating acetylcholinesterase expression and up-regulating synaptic acetylcholine concentrationRakesh K. Mishra,Shreesh Raj Sammi,Jitendra K. Rawat,Subhadeep Roy,Manjari Singh,Swetlana Gautam,Rajnish K. Yadav,Uma Devi,Mohd Nazam Ansari,Abdulaziz S. Saeedan,Shubhini A. Saraf,Rakesh Pandey,Gaurav Kaithwas RSC Adv. 2016 6 40527
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5. Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agentsJigar Y. Soni,Shridhar Sanghvi,R. V. Devkar,Sonal Thakore RSC Adv. 2015 5 82112
Additional information on (5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one
Introduction to Compound with CAS No. 149653-99-6 and Product Name: (5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one
Compound with the CAS number 149653-99-6 and the product name (5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex bicyclic and tricyclic structures, has garnered considerable attention due to its unique molecular architecture and potential therapeutic applications.
The structural complexity of this compound is evident from its name, which highlights several key features. The presence of azabicyclo2.2.2octan and azatricyclo7.3.1.0,5,13trideca moieties suggests a highly intricate scaffold that may contribute to its distinct pharmacological properties. These bicyclic and tricyclic systems are often employed in drug design due to their ability to mimic natural products and interact selectively with biological targets.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for medicinal applications. The compound in question belongs to this category, and its synthesis represents a testament to the progress in synthetic organic chemistry. The stereochemistry of the (5R)- and (3R)- configurations is particularly noteworthy, as it suggests that the compound may exhibit enantioselective interactions with biological receptors.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery. The unique combination of rings and functional groups provides a rich scaffold for further derivatization and optimization. Researchers have been exploring various strategies to modify this core structure in order to enhance its potency, selectivity, and pharmacokinetic profile.
Recent studies have demonstrated that compounds with similar structural motifs can exhibit a wide range of biological activities. For instance, some derivatives of azabicycloalkanes have shown promise as kinase inhibitors, while others have been investigated for their antimicrobial properties. The tricyclic system in this compound may also contribute to its biological activity by providing a rigid framework that interacts favorably with target proteins.
The synthesis of such complex molecules is no small feat and requires meticulous planning and execution. Advanced synthetic techniques, including transition metal-catalyzed reactions and asymmetric transformations, have been employed to construct the desired framework efficiently. The stereocontrol achieved during these syntheses is crucial for ensuring that the final product possesses the correct configuration for optimal biological activity.
The pharmacological evaluation of this compound has already begun, with initial studies focusing on its interaction with various biological targets. Preliminary results suggest that it may possess interesting properties that make it a valuable candidate for further development. However, more extensive testing is needed to fully understand its therapeutic potential and safety profile.
One area of particular interest is the compound's potential as an antitumor agent. Tumor cells often exhibit altered signaling pathways that can be exploited for therapeutic intervention. The unique structure of this compound may allow it to disrupt these pathways by binding to key regulatory proteins or enzymes involved in cancer progression.
Another promising application is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic diseases like diabetes. Compounds that can modulate inflammatory responses by interacting with specific cytokines or signaling molecules may offer new therapeutic strategies.
The development of new drugs is a lengthy process that involves multiple stages of research and testing before reaching clinical use. However, compounds like this one provide a starting point for innovative drug design and highlight the importance of basic research in advancing medical science.
The chemical community continues to innovate in their pursuit of new therapeutic agents, leveraging cutting-edge technologies to design molecules with enhanced efficacy and reduced side effects. The work on compounds like (5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one exemplifies this dedication to progress.
In conclusion, the compound with CAS No. 149653-99-6 represents a significant contribution to pharmaceutical chemistry and has the potential to impact various therapeutic areas through its unique molecular structure and biological properties.
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